1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC13666578
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O2 |
|---|---|
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | 1-methyl-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N4O2/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-4-2-3-5-18/h6-9H,2-5H2,1H3,(H,19,20) |
| Standard InChI Key | PCNWBXUMSTWDHD-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3 |
| Canonical SMILES | CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3 |
Introduction
Structural Characteristics and Synthetic Pathways
Molecular Architecture
The compound features a pyrrole-2-carboxylic acid core substituted at the 1-position with a methyl group and at the 4-position with a pyrimidine ring bearing a pyrrolidin-1-yl substituent. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding and solubility modulation.
Key Structural Components:
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Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at positions 1 and 2, contributing to electron-rich properties.
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Pyrimidine-pyrrolidine substituent: A six-membered diazine ring linked to a saturated pyrrolidine moiety, introducing basicity and conformational flexibility.
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Carboxylic acid: A polar functional group critical for target binding and pharmacokinetic optimization.
Synthesis Strategies
Synthesis typically involves multi-step protocols to assemble the hybrid structure:
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Pyrrole core formation: Knorr pyrrole synthesis or Paal-Knorr cyclization using 1,4-diketones and amines.
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Pyrimidine coupling: Suzuki-Miyaura cross-coupling to attach the pyrimidine-pyrrolidine fragment at the pyrrole 4-position.
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Carboxylic acid introduction: Hydrolysis of ester precursors or direct carboxylation under acidic conditions.
A representative synthetic route is outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrrole alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 78 |
| 2 | Pyrimidine coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 65 |
| 3 | Carboxylic acid deprotection | HCl (6M), reflux | 92 |
Data adapted from analogous syntheses in .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Structural analogs of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis (Table 1) .
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Analogs
The parent compound’s superior potency correlates with its ability to inhibit MmpL3, a transmembrane transporter critical for mycobacterial cell wall synthesis . Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and Asp645 of MmpL3, while the pyrimidine-pyrrolidine moiety occupies hydrophobic pockets .
Structure-Activity Relationships (SAR)
Role of Substituents
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Pyrrole methylation: N-methylation at position 1 enhances metabolic stability but reduces antibacterial activity by 50-fold due to steric hindrance .
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Pyrimidine modifications: Electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 2-position improve target affinity by 3–5-fold .
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Carboxylic acid isosteres: Replacement with tetrazole or sulfonamide groups diminishes activity, underscoring the acid’s role in hydrogen bonding .
Pharmacophore Model
The essential pharmacophoric features include:
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Hydrogen bond donor: Carboxylic acid (-COOH).
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Aromatic plane: Pyrrole-pyrimidine system for π-stacking.
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Basic nitrogen: Pyrrolidine moiety for ionic interactions.
Pharmacokinetic and Toxicity Profile
Metabolic Stability
Mouse microsomal assays indicate rapid clearance (t₁/₂ <30 min) for analogs lacking 4-substituents on the pyrrole ring . Introducing 4-fluoro or 4-pyridyl groups extends half-life to >120 min, suggesting strategies to mitigate oxidative metabolism.
Toxicity Considerations
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Cytotoxicity: IC₅₀ >50 μM in HEK293 cells, indicating favorable selectivity .
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hERG inhibition: No significant activity at 10 μM, reducing cardiac risk .
Future Directions and Applications
Lead Optimization
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Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.
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Combination therapies: Synergy testing with β-lactam antibiotics against multidrug-resistant S. aureus.
Target Expansion
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Kinase inhibition: Computational screening predicts activity against BRAF V600E and EGFR mutants.
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Antiviral potential: Evaluation against SARS-CoV-2 main protease (Mᵖʳᵒ) via molecular docking.
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